2-Amino-4-methoxythiophene-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methoxythiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-9-5-3-10-6(8)4(5)2-7/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIEAJFBRDLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Methoxythiophene 3 Carbonitrile
Overview of Gewald Reaction and its Adaptations for 2-Aminothiophene Derivatives
The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene (B33073) ring, making it a cornerstone in the synthesis of a wide array of 2-aminothiophene derivatives.
The one-pot, three-component nature of the Gewald reaction is one of its most significant advantages, offering high atom economy and procedural simplicity. In this approach, the aldehyde or ketone, the active methylene nitrile, and elemental sulfur are reacted together in a single vessel. For the synthesis of compounds like 2-Amino-4-methoxythiophene-3-carbonitrile, a key starting material is a β-alkoxy-α-cyano-derivative. Specifically, 3-methoxy-2-cyanoacetonitrile or a related precursor would react with sulfur in the presence of a basic catalyst. This method avoids the need to isolate intermediates, thereby saving time, reagents, and reducing waste.
The choice of catalyst is crucial for the success and efficiency of the Gewald reaction. While traditional methods employ organic bases like morpholine (B109124) or piperidine, modern syntheses often utilize a variety of catalytic systems to improve yields and reaction conditions. Catalysts enhance the rate of the initial Knoevenagel condensation and facilitate the subsequent steps of the reaction cascade. For the synthesis of 2-aminothiophene-3-carbonitriles, solid bases such as KF-Al2O3 and ionic liquids have been demonstrated to be effective, often leading to higher yields and easier work-up procedures. The catalytic system's role is to deprotonate the active methylene compound, initiating the reaction sequence.
A comparative look at different catalytic systems is presented below:
Table 1: Catalytic Systems in Gewald Synthesis| Catalyst Type | Examples | Advantages |
|---|---|---|
| Organic Bases | Morpholine, Piperidine, Triethylamine | Readily available, well-established |
| Solid Bases | KF-Al2O3, MgO | Ease of separation, reusability |
| Ionic Liquids | [bmim]Br | Green solvent, potential for recyclability |
| Phase Transfer Catalysts | TBAB (Tetrabutylammonium bromide) | Effective in biphasic systems |
In line with the principles of green chemistry, several environmentally benign methodologies have been developed for the synthesis of 2-aminothiophene-3-carbonitriles. These methods aim to reduce the use of hazardous solvents, decrease energy consumption, and simplify reaction procedures.
Ultrasonication: The use of ultrasonic irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating methods. This technique promotes efficient mixing and mass transfer, enhancing the catalytic activity.
Ball Milling: Solvent-free or solid-state synthesis using a ball mill is another green approach. This mechanochemical method avoids the need for bulk solvents, reducing environmental impact and simplifying product isolation.
PEG-Mediated Reactions: Polyethylene glycol (PEG) has been used as a recyclable and biodegradable reaction medium for the Gewald synthesis. It serves as a solvent and phase transfer catalyst, and its water solubility allows for easy separation of the product and recycling of the medium.
Specific Synthetic Pathways for 4-Alkoxy-2-aminothiophene-3-carbonitriles
The synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles, including the 4-methoxy derivative, typically starts from O-alkylated precursors of β-keto nitriles. A common strategy involves the reaction of an α-cyano ketone with an alkylating agent to introduce the alkoxy group, followed by the standard Gewald reaction conditions. An alternative and more direct route for this compound involves using a methoxy-substituted active methylene compound, such as 3-methoxyacrylonitrile, which can then react with sulfur and a suitable aldehyde or ketone under Gewald conditions.
Optimization of Reaction Parameters and Yields for this compound
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, a study on the synthesis of related 2-aminothiophenes found that using a polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695) can facilitate the reaction. The catalyst concentration and the stoichiometry of the reactants are also fine-tuned to achieve the best results.
The table below summarizes typical parameters that are optimized:
Table 2: Optimization of Reaction Parameters| Parameter | Investigated Conditions | General Outcome |
|---|---|---|
| Solvent | Ethanol, DMF, Water, PEG | Polar solvents generally give better yields. PEG offers green advantages. |
| Catalyst | Morpholine, Piperidine, Na2CO3 | Choice depends on substrate; basicity is key. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but may lead to side products. |
| Time | 1 - 12 hours | Monitored by TLC until starting materials are consumed. |
Isolation and Purification Techniques for this compound
Following the synthesis, the crude this compound must be isolated and purified. The most common techniques employed are recrystallization and column chromatography.
Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. A common solvent for recrystallizing aminothiophenes is ethanol or an ethanol/water mixture.
Column Chromatography: For more challenging purifications or to separate the product from closely related side products, column chromatography is the method of choice. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
The purity of the final product is typically assessed using techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 4 Methoxythiophene 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 2-Amino-4-methoxythiophene-3-carbonitrile, a complete NMR analysis would involve ¹H NMR and ¹³C NMR spectroscopy.
¹H NMR: This technique would identify the chemical environment of the hydrogen atoms. Expected signals would include a singlet for the proton at the 5-position of the thiophene (B33073) ring, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the amino group protons. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are essential for unambiguous assignment.
¹³C NMR: This analysis would reveal the number and type of carbon atoms. Distinct signals would be expected for the carbonitrile carbon, the carbons of the thiophene ring (including those bonded to the amino, methoxy, and cyano groups), and the methoxy carbon.
Currently, specific, verified ¹H and ¹³C NMR spectral data for this compound are not found in the reviewed scientific literature.
Table 3.1: Expected NMR Data for this compound (Hypothetical)
| Atom Position | Expected ¹H NMR Signal (ppm) | Expected ¹³C NMR Signal (ppm) |
|---|---|---|
| -NH₂ | Data not available | - |
| -OCH₃ | Data not available | Data not available |
| H-5 | Data not available | - |
| C-2 | - | Data not available |
| C-3 | - | Data not available |
| C-4 | - | Data not available |
| C-5 | - | Data not available |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), methoxy (C-O), and thiophene ring vibrations. The precise wavenumbers (ν, in cm⁻¹) confirm the presence of these groups. While general ranges for these functional groups are known, specific experimental data for the title compound is not available.
Table 3.2: Expected IR Absorption Bands for this compound (Hypothetical)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H stretch | Data not available |
| Nitrile (-C≡N) | C≡N stretch | Data not available |
| Methoxy (-OCH₃) | C-O stretch | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition and molecular formula. For this compound (C₆H₆N₂OS), HRMS would determine the exact mass of the molecular ion [M+H]⁺ or other adducts. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula. No published HRMS data for this specific compound could be located.
Table 3.3: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₂OS |
| Calculated Monoisotopic Mass | 154.0201 g/mol |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would yield precise data on its molecular conformation and crystal packing.
Molecular Conformation and Planarity of the Thiophene Ring
This analysis would confirm the geometry of the molecule and the planarity of the five-membered thiophene ring. Deviations from planarity and the torsion angles between the substituents and the ring would be determined.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Crystallographic data would reveal how individual molecules are arranged in the crystal lattice. Of particular interest would be the intermolecular interactions, such as hydrogen bonds formed by the amino group, which play a crucial role in stabilizing the crystal structure.
A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state architecture is available.
Table 3.4: Crystallographic Data for this compound (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths/Angles | Data not available |
Computational and Theoretical Investigations of 2 Amino 4 Methoxythiophene 3 Carbonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. A typical DFT analysis for 2-Amino-4-methoxythiophene-3-carbonitrile would involve geometry optimization to find the most stable conformation, followed by the calculation of properties such as bond lengths, bond angles, dihedral angles, and the energies of frontier molecular orbitals (HOMO and LUMO). While DFT studies have been performed on similar compounds, such as 2-amino-4-aryl- and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) derivatives icm.edu.plsci-hub.seresearchgate.netnih.gov, specific data for the 4-methoxy variant is not available.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying molecular excited states and predicting electronic absorption spectra (UV-Vis). This analysis provides information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions. Such calculations are crucial for understanding the photophysical properties of a compound. Although TD-DFT has been applied to various aminothiophene and aminonicotinonitrile derivatives to analyze their fluorescence and electronic spectra researchgate.netmdpi.com, no published TD-DFT studies were found specifically for this compound.
Theoretical Analysis of Spectroscopic Data Correlation with Experimental Findings
A common practice in computational chemistry is to correlate theoretical spectroscopic data with experimental results from techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical calculations of vibrational frequencies and chemical shifts can aid in the assignment of experimental spectra. For several related aminothiophene compounds, researchers have successfully compared DFT-calculated vibrational frequencies and NMR shifts with experimental data, showing excellent agreement icm.edu.plsci-hub.seresearchgate.net. However, no such correlative study is available for this compound.
Mechanistic Elucidation of Synthetic Routes via Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For aminothiophenes, which are often synthesized via the Gewald reaction, DFT calculations can map the reaction pathway, identify transition states, and determine activation energies. For instance, the mechanism for the formation of certain trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been investigated using high-level quantum chemical calculations nih.gov. This provides insight into the Michael addition and subsequent intramolecular cyclization steps. A similar computational study on the specific synthetic route to this compound has not been found in the reviewed literature.
Predictive Modeling of Reactivity and Derivatization Pathways
The results from quantum chemical calculations, particularly the analysis of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, can be used to predict a molecule's reactivity. These models can identify electrophilic and nucleophilic sites, forecasting how the molecule will interact with other reagents and guiding the design of new derivatives. While the general reactivity of the 2-aminothiophene scaffold is known, specific predictive models for the reactivity and derivatization of this compound are not documented in available research.
Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Methoxythiophene 3 Carbonitrile
Reactions Involving the 2-Amino Group
The 2-amino group in 2-aminothiophene derivatives is a key functional handle for a variety of derivatization strategies. Its nucleophilic nature drives condensation, cyclization, and substitution reactions, enabling the construction of diverse molecular architectures.
Condensation Reactions with Carbonyl Compounds
The primary amino group of 2-aminothiophenes readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. niscpr.res.innih.govresearchgate.netlibretexts.org This reaction typically proceeds under acid catalysis, where the carbonyl oxygen is protonated, enhancing its electrophilicity and facilitating nucleophilic attack by the amine. niscpr.res.inlibretexts.org The subsequent elimination of a water molecule yields the C=N double bond of the imine. researchgate.netlibretexts.org
The pH of the reaction medium is a critical parameter; optimal rates are often observed around a pH of 5. libretexts.org In a highly acidic medium, the amine nucleophile becomes protonated and non-reactive, while in a basic medium, the catalyst is absent. libretexts.org For instance, the reaction of o-aminothiophene dicarbonitrile with cyclic ketones in the presence of anhydrous zinc chloride has been shown to yield fused aminopyridine and iminospirooxazine derivatives. researchgate.net Similarly, various aromatic and heteroaromatic aldehydes can be condensed with amino-heterocycles like 2-aminobenzothiazole, a reaction catalyzed efficiently by a Mo-Al2O3 composite, to produce Schiff bases in high yields. niscpr.res.in This general reactivity is applicable to 2-Amino-4-methoxythiophene-3-carbonitrile for the synthesis of various imine derivatives.
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Aromatic/Hetero Aldehydes | Mo-Al2O3/p-TSA | Schiff Base (Imine) | niscpr.res.in |
| o-Aminothiophene dicarbonitrile | Cyclic Ketones | Anhydrous ZnCl2 | Fused Aminopyridine/Iminospirooxazine | researchgate.net |
| Primary Amine | Aldehyde/Ketone | Acid (pH ~5) | Schiff Base (Imine) | libretexts.org |
Cyclization Reactions to Form Fused Heterocycles (e.g., Thienopyrimidines)
The juxtaposition of the amino and cyano groups in 2-aminothiophene-3-carbonitriles makes them ideal precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govscielo.brnih.gov These compounds are of significant interest due to their structural analogy to purines and their wide range of pharmacological activities.
A common and straightforward method for constructing the thieno[2,3-d]pyrimidine (B153573) core is the reaction of a 2-aminothiophene-3-carbonitrile (B183302) derivative with formamide (B127407). nih.gov Heating the aminothiophene in an excess of formamide leads to cyclization, affording the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.govnih.gov Other one-carbon synthons can also be employed. Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) initially forms an intermediate amidine, which can then be cyclized with amines like hydrazine (B178648) to form aminothienopyrimidines. researchgate.netscielo.br Furthermore, cyclocondensation with acyl chlorides or carboxylic acids in the presence of reagents like phosphoryl trichloride (B1173362) provides another route to substituted thieno[2,3-d]pyrimidin-4-ones. scielo.br
Table 2: Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene Precursors
| 2-Aminothiophene Precursor | Reagent(s) | Product | Ref. |
|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Nucleophilic Reactivity of the Amino Moiety
Beyond condensation and cyclization, the nucleophilic 2-amino group is susceptible to attack by various electrophiles. Acylation reactions, for instance, are readily achieved. The reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid, such as 2-(thiophen-2-yl)acetic acid, results in the formation of the corresponding N-acylated product, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
The amino group also reacts with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. scirp.orgnih.gov These reactions are crucial for building more complex structures and often serve as an intermediate step for further cyclizations. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives react with benzoylisothiocyanate to give N-benzoyl-N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiourea. scirp.org This reactivity highlights the versatility of the amino group as a key nucleophilic center for derivatization.
Transformations of the 3-Carbonitrile Group
The 3-carbonitrile (cyano) group is an exceptionally versatile functional group, capable of participating in cycloadditions and being converted into various other functionalities, thereby significantly expanding the synthetic utility of the thiophene (B33073) scaffold.
Cycloaddition Reactions (e.g., to Tetrazole Derivatives)
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides to form five-membered heterocyclic rings. The reaction of nitriles with sodium azide (B81097), often catalyzed by a Lewis acid such as zinc chloride or ammonium (B1175870) chloride, is a well-established method for the synthesis of tetrazoles. sciforum.net
Specifically, the reaction of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (B1284750) with sodium azide in the presence of zinc chloride has been investigated as a route to the corresponding 5-(2-amino-4-methoxyphenylthiophen-3-yl)tetrazole. sciforum.net While these specific conditions were reported as not leading to the desired product, the underlying principle of cycloaddition remains a key strategy for the conversion of the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. sciforum.net Alternative conditions or catalysts may be required to effect this transformation successfully for this particular substrate.
Hydrolysis and Other Nitrile Functional Group Interconversions
The carbonitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. Controlled partial hydrolysis to the amide can be challenging, as the amide is often more readily hydrolyzed than the starting nitrile under the same conditions. researchgate.net However, specific reagents and conditions have been developed to favor amide formation. For example, vigorous stirring of arylacetonitriles with aqueous concentrated hydrochloric acid at low temperatures has been reported to yield the corresponding amides. researchgate.net This method could be applied to convert this compound into 2-Amino-4-methoxythiophene-3-carboxamide.
Alternatively, reaction of nitriles with alkaline hydrogen peroxide is another common method for achieving partial hydrolysis to the amide. The resulting 2-aminothiophene-3-carboxamide (B79593) derivative opens up new avenues for derivatization, for example, through further cyclization reactions to form fused pyrimidine (B1678525) diones.
Reactivity at the Thiophene Ring and Methoxy (B1213986) Substituent
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. Thiophene itself is known to be more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the α-positions (C2 and C5). e-bookshelf.depearson.com In the case of this compound, three of the four possible positions on the thiophene ring are already substituted. The only available position for substitution is C5.
The directing effects of the existing substituents converge to strongly favor electrophilic attack at this C5 position. The C2-amino and C4-methoxy groups are potent activating groups that direct incoming electrophiles to their ortho and para positions. For the C2-amino group, the C5 position is para, and for the C4-methoxy group, the C5 position is ortho. This synergistic activation makes the C-H bond at the C5 position exceptionally reactive towards a variety of electrophiles under relatively mild conditions. pearson.com While the C3-cyano group is a deactivating meta-director, its influence is overridden by the potent activating effects of the amino and methoxy groups.
Common electrophilic substitution reactions such as halogenation, nitration, and acylation are predicted to occur selectively at the C5 position, providing a straightforward route to 5-substituted derivatives.
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 2-Amino-5-bromo-4-methoxythiophene-3-carbonitrile | researchgate.net |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Amino-4-methoxy-5-nitrothiophene-3-carbonitrile | researchgate.net |
| Acylation | Ac₂O/Lewis Acid | 2-Amino-5-acetyl-4-methoxythiophene-3-carbonitrile | pearson.com |
The methoxy group (-OCH₃) at the C4 position represents another key site for functionalization. The most significant transformation for aryl methyl ethers is cleavage of the ether bond to yield the corresponding phenol (B47542) or, in this case, a hydroxyl group. nih.govwikipedia.org This demethylation reaction is valuable as it unmasks a versatile hydroxyl functionality, which can serve as a handle for further modifications, such as O-alkylation, esterification, or as a directing group in its own right.
Several established methods can be employed for the demethylation of this compound. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions with the other functional groups present.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. It typically functions at low temperatures in an inert solvent like dichloromethane. nih.govwikipedia.org The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group.
Pyridinium (B92312) Hydrochloride: Heating the substrate in molten pyridinium hydrochloride is a classic, albeit harsh, method for demethylation. wikipedia.orgresearchgate.net
Nucleophilic Reagents: Strong nucleophiles, such as sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF, can cleave the ether bond via an SₙAr-type mechanism or nucleophilic attack on the methyl carbon. researchgate.net
Successful demethylation would yield 2-amino-4-hydroxythiophene-3-carbonitrile, a valuable intermediate for synthesizing new derivatives with potentially altered biological activities or material properties.
Multicomponent Reactions (MCRs) Incorporating this compound as a Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govrsc.org The structure of this compound, featuring a nucleophilic amino group positioned ortho to an electrophilic nitrile group, makes it an ideal substrate for MCRs aimed at constructing fused heterocyclic systems. researchgate.netumich.edu
This arrangement of functional groups is perfectly primed for annulation reactions to form thieno[2,3-d]pyrimidines, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov In these reactions, the amino group acts as the initial nucleophile, while the nitrile group participates in the subsequent cyclization step.
A common MCR strategy involves the reaction of a 2-amino-3-cyanothiophene with a one-carbon electrophile (such as formamide, triethyl orthoformate, or an N,N-dimethylformamide dimethyl acetal) and often a third component, leading to the rapid assembly of complex molecular architectures. For instance, the reaction with nitriles under acidic conditions can lead to 4-amino-thieno[2,3-d]pyrimidines. nih.gov Another powerful example is the three-component reaction between the aminothiophene, an aldehyde, and an active methylene (B1212753) compound to build fused pyridine (B92270) rings.
The following table illustrates representative MCRs that could be applied to this compound to generate diverse heterocyclic derivatives.
| Reaction Type | Reactants | Product Class | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Synthesis | 1. Nitrile (e.g., Acetonitrile) 2. Acid Catalyst (e.g., HCl gas) | 4-Amino-2-methyl-7-methoxy-thieno[2,3-d]pyrimidine-6-carbonitrile | nih.gov |
| Thieno[2,3-d]pyrimidine Synthesis | 1. Formamide 2. Heat | 4-Amino-7-methoxy-thieno[2,3-d]pyrimidine-6-carbonitrile | nih.gov |
| Mannich-type Aminomethylation | 1. Formaldehyde 2. Primary/Secondary Amine | Hexahydrothieno[2,3-d]pyrimidines | acs.org |
| Pyrido[3',2':4,5]thieno[3,2-b]pyridine Synthesis | 1. Ethyl benzoylacetate 2. Malononitrile 3. Acetone 4. Base (N-methylmorpholine) | Condensed Pyridothienopyridines | rsc.org |
Advanced Materials and Research Applications of 2 Amino 4 Methoxythiophene 3 Carbonitrile
Applications in Organic Electronics and Optoelectronics
While the broader class of 2-aminothiophenes has been identified as having potential in the preparation of functional materials for organic electronics, specific research detailing the application of 2-Amino-4-methoxythiophene-3-carbonitrile in this domain is not extensively documented in current literature. The general class of 2-aminothiophenes is recognized for its utility in creating materials like organic photovoltaic cells and nonlinear optical materials nih.gov. However, direct studies or performance data for the methoxy-substituted variant remain limited.
Potential in Dye-Sensitized Solar Cells (DSSC) and Organic Light-Emitting Diodes (OLEDs)
A comprehensive search of available research reveals no specific studies focused on the application of this compound as a sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs) or as an emissive or charge-transport material in Organic Light-Emitting Diodes (OLEDs). Research in these areas has explored other, more complex thiophene-based structures. For instance, novel sensitizer dyes with different substitutions, such as 2-Amino-[(Coumarin-3-yl)-4-(4-(Diphenylamino)Phenyl]nicotinonitrile, have been synthesized and successfully used in DSSC devices, demonstrating notable increases in performance efficiency when paired with semiconductor materials like Cadmium Sulphide Nanowires. mdpi.comnih.govresearchgate.net Similarly, the development of OLEDs often involves materials based on triphenylamine (B166846) derivatives or complex organoboron thienothiophene structures designed to optimize charge transport and emission properties. beilstein-journals.orgtcichemicals.com
Investigation as Nonlinear Optical (NLO) and Photorefractive Materials
The general family of 2-aminothiophenes has been noted for its potential in the development of nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for applications in photonics and optoelectronics, including optical data processing and communication. researchgate.nettcichemicals.com The NLO properties of organic molecules often arise from the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov However, specific investigations into the NLO or photorefractive properties of this compound itself have not been reported in the reviewed scientific literature.
Development as Chemical Sensors and Fluorescent Probes
The development of chemical sensors and fluorescent probes is a significant area of research, with applications ranging from environmental monitoring to biomedical diagnostics. nih.gov These sensors often rely on molecules that exhibit a change in their optical properties (e.g., fluorescence) upon interaction with a specific analyte. nih.gov While various heterocyclic compounds and amino acid-based structures are explored for these purposes, there is no specific mention in the literature of this compound being developed or investigated as a chemical sensor or fluorescent probe.
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The most significant and well-documented application of this compound and its analogues is its role as a versatile starting material, or building block, in organic synthesis. nih.gov The inherent reactivity of its amino and nitrile functional groups makes it an ideal precursor for the construction of more complex, fused heterocyclic systems.
A primary application is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with recognized pharmacological and biological importance. nih.govnih.gov These fused pyrimidine (B1678525) systems are often investigated for their potential as kinase inhibitors in anticancer research. nih.gov The synthesis typically involves the cyclocondensation of the 2-aminothiophene precursor with various reagents. For example, refluxing a 2-aminothiophene derivative with formamide (B127407) or treating it with chloroacetyl chloride can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core structure, which can be further modified. nih.govnih.gov
The general synthetic utility is highlighted in the table below, showcasing how 2-aminothiophene derivatives serve as precursors.
| Precursor | Reagent(s) | Product Class | Significance |
| 2-Aminothiophene-3-carbonitrile (B183302) derivative | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | Core structure for biologically active molecules. nih.gov |
| 2-Aminothiophene-3-carbonitrile derivative | Nitriles (under acidic conditions) | 4-Amino-thieno[2,3-d]pyrimidines | Synthesis of analogues for pharmacological screening. nih.gov |
| 2-Aminothiophene-3-carbonitrile derivative | Chloroacetyl chloride | Intermediate for N-substituted thienopyrimidines | Further functionalization for targeted therapies. nih.gov |
This role as a foundational chemical scaffold underscores the compound's importance in medicinal chemistry and drug discovery, providing access to a wide array of complex molecules for biological evaluation. nih.govnih.gov
Exploration in Self-Assembled Superstructures and Nanomaterials
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This approach is widely used to create functional nanomaterials. beilstein-journals.org While amino acids and their derivatives have been shown to self-assemble into ordered nanostructures, a review of the current scientific literature does not indicate that this compound has been specifically explored for its potential in forming self-assembled superstructures or nanomaterials.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-aminothiophenes is predominantly achieved through the Gewald reaction, a multicomponent condensation that has been a cornerstone of thiophene (B33073) chemistry for decades. organic-chemistry.orgnih.gov However, the growing emphasis on green chemistry is driving research towards more sustainable and efficient variations of this classical method. chemrxiv.org Future explorations are focused on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and catalysts.
Key emerging trends in the synthesis of 2-aminothiophene derivatives include:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov
Mechanochemistry: By using high-speed ball milling, reactions can be conducted in the absence of solvents, which drastically reduces chemical waste. This solvent-free approach is a cornerstone of green chemistry and has been successfully applied to the Gewald reaction. nih.gov
Eco-Friendly Catalysts: Research is moving towards the use of recyclable and non-toxic catalysts. For instance, N-methylpiperazine-functionalized polyacrylonitrile fiber has been demonstrated as a highly efficient and reusable catalyst for the Gewald reaction, offering low catalyst loading and simple recovery. organic-chemistry.org Similarly, catalysts like sodium aluminate (NaAlO₂) are being explored for their cost-effectiveness and environmentally benign nature.
Aqueous and Alternative Media: The use of water or biodegradable solvents like polyethylene glycol (PEG) as reaction media is being investigated to replace traditional volatile organic solvents. researchgate.net Ultrasound-promoted synthesis in aqueous media has also been shown to be an effective and greener alternative.
These novel methodologies represent a significant shift towards more sustainable synthetic practices in the production of 2-Amino-4-methoxythiophene-3-carbonitrile and its analogs.
Interactive Table 1: Comparison of Sustainable Synthetic Methodologies for 2-Aminothiophenes
| Methodology | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid reaction times, often higher yields, improved process efficiency. nih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free reaction conditions. | Reduces solvent waste, can be catalytic in base, suitable for substrates with limited reactivity in solution. nih.gov |
| Functionalized Fiber Catalysis | Employs catalysts like P-PANF. | High recyclability, low catalyst loading, mild reaction conditions, simple product isolation. organic-chemistry.org |
| Ultrasound-Promoted Synthesis | Uses ultrasonic waves in aqueous media. | Environmentally friendly (uses water), catalyst-free options, good functional group tolerance. |
Advanced Computational Design and In Silico Screening for New Derivatives
The design of new derivatives of this compound is increasingly being guided by advanced computational techniques. These in silico methods allow for the rapid screening of virtual libraries of compounds and the prediction of their properties, saving significant time and resources compared to traditional experimental approaches. bohrium.comresearchgate.net
Emerging computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of molecules with their biological activity. bohrium.com By analyzing a dataset of known 2-aminothiophene derivatives, these models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. elsevierpure.com
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.gov For derivatives of this compound, docking studies can predict binding affinities and modes of interaction with specific receptors, guiding the design of potent and selective inhibitors or modulators for therapeutic applications. nih.govijpbs.com
Virtual Screening: Large chemical databases can be computationally screened to identify molecules containing the 2-aminothiophene scaffold that are likely to bind to a target of interest. This approach was successfully used to identify 2-aminothiophene derivatives as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R). researchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. chemrxiv.org This early assessment of drug-likeness helps to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures in drug development.
These computational tools are instrumental in rationally designing novel derivatives with tailored biological activities, from anticancer to anti-leishmanial agents, making the 2-aminothiophene scaffold a versatile platform for drug discovery. bohrium.comrsc.org
Integration into Hybrid Material Systems for Enhanced Functionality
The inherent electronic and optical properties of the thiophene ring make this compound a valuable building block for the creation of advanced functional materials. bohrium.comresearchgate.net Future research will focus on integrating this scaffold into complex hybrid systems to achieve enhanced or novel functionalities for applications in electronics, optoelectronics, and sensing.
Areas of exploration include:
Conducting Polymers: Thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are renowned for their high conductivity and stability. beilstein-journals.orgmdpi.com By incorporating functionalized aminothiophenes as monomers or pendant groups, new polymers can be designed with tailored properties, such as improved solubility, processability, and specific functionalities for use in organic solar cells, sensors, or batteries. rsc.orgrsc.org
Organic Dyes and Pigments: The 2-aminothiophene core is a known chromophore. Derivatization of the amino and cyano groups, as well as modifications to the thiophene ring, can be used to tune the absorption and emission properties of the molecule. This allows for the development of novel dyes for applications ranging from textiles to fluorescent sensors and probes for biological imaging. nih.gov
Organic Electronics: The semiconductor properties of thiophene oligomers and polymers are central to their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bohrium.comresearchgate.net Integrating this compound into these systems could offer a route to modulate charge transport characteristics and device performance.
Chemosensors: The functional groups on the 2-aminothiophene ring can act as binding sites for specific analytes. By integrating these molecules into larger systems, such as polymers or onto surfaces, it is possible to create chemosensors that signal the presence of metal ions or other molecules through a colorimetric or fluorimetric response. researchgate.net
The versatility of the 2-aminothiophene scaffold provides a rich platform for the bottom-up design of hybrid materials with precisely controlled electronic, optical, and chemical properties.
Mechanistic Studies of Reactivity for Controlled Derivatization
A deep understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its controlled and predictable derivatization. The molecule possesses multiple reactive sites, primarily the nucleophilic 2-amino group and the electrophilic 3-carbonitrile group, which allows for a wide range of chemical transformations. sciforum.net
Future mechanistic studies will likely focus on:
Computational Reaction Modeling: Density Functional Theory (DFT) calculations are being used to elucidate the intricate pathways of reactions involving 2-aminothiophenes, including the Gewald synthesis itself. chemrxiv.org These computational studies can map out transition states and reaction intermediates, providing insights that are difficult to obtain experimentally and allowing for the prediction of reaction outcomes under different conditions.
Controlled Functionalization: The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. Mechanistic investigations into these transformations will enable chemists to selectively target one functional group over the other, leading to the controlled synthesis of complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant pharmacological interest.
Electrophilic and Nucleophilic Aromatic Substitution: Studying the regioselectivity of substitution reactions on the thiophene ring itself is another important area. The electron-donating amino group and the electron-withdrawing nitrile group, along with the methoxy (B1213986) group, direct the outcome of these reactions. Understanding these directing effects is key to predictably installing new substituents on the thiophene core.
By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the reactivity of this compound. This knowledge is fundamental for designing rational synthetic routes to novel and complex molecules with desired structures and functions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-Amino-4-methoxythiophene-3-carbonitrile in laboratory conditions?
- Methodological Answer: The compound can be synthesized via cyclocondensation reactions using α-cyanocinnamonitrile precursors under reflux conditions. Piperidine is often employed as a catalyst to facilitate the reaction, followed by purification via recrystallization or column chromatography. Characterization typically involves NMR (¹H/¹³C) for functional group verification, IR spectroscopy for nitrile and amine detection, and mass spectrometry for molecular weight confirmation. X-ray crystallography is recommended for unambiguous structural validation .
Q. How should researchers approach the preliminary characterization of this compound to confirm its identity?
- Methodological Answer: Initial characterization should integrate multiple spectroscopic techniques:
- NMR Spectroscopy: Identify methoxy (-OCH₃), amino (-NH₂), and nitrile (-CN) groups through chemical shifts (e.g., nitrile carbons appear at ~110–120 ppm in ¹³C NMR).
- IR Spectroscopy: Look for absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~3300–3500 cm⁻¹ (N-H stretches).
- Elemental Analysis: Verify C, H, N, S percentages to confirm stoichiometry.
Cross-referencing with published spectra of structurally analogous thiophene-carbonitriles (e.g., chromene derivatives) enhances reliability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsion angles. For example:
- Data Collection: Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).
- Refinement: Aim for R-factors < 0.05 (e.g., R₁ = 0.047, wR₂ = 0.132 as in ).
- Conformational Analysis: Apply Cremer-Pople parameters to quantify ring puckering in thiophene moieties .
Q. What computational approaches are recommended to predict the electronic properties and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) can model:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.
- Electrostatic Potential Maps: Visualize charge distribution to predict regioselectivity in reactions.
- Reactivity Pathways: Simulate intermediates in multi-step syntheses (e.g., cyclization or substitution reactions). Validate results against experimental data from analogous compounds .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) may arise from dynamic effects (tautomerism, solvent interactions). Strategies include:
- Variable-Temperature NMR: Detect conformational equilibria by observing signal coalescence at elevated temperatures.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures.
- DFT-MD Simulations: Model solvent effects to reconcile solution-phase spectroscopy with crystallographic data .
Experimental Design & Optimization
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer: Optimize:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalyst Screening: Test bases (e.g., piperidine, DBU) to accelerate enamine formation.
- Reaction Monitoring: Use TLC/HPLC to track intermediates and adjust reaction times.
- Workup Protocols: Employ acid-base extraction to isolate the product from unreacted starting materials .
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodological Answer:
- In Vitro Assays: Screen for antimicrobial/antitumor activity using MIC (Minimum Inhibitory Concentration) or MTT (cell viability) assays.
- Structure-Activity Relationships (SAR): Modify substituents (e.g., methoxy position) and compare bioactivity with analogs (e.g., 4H-chromene derivatives in ).
- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
